molecular formula C7H10N2O B14486764 1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one CAS No. 67065-64-9

1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B14486764
CAS No.: 67065-64-9
M. Wt: 138.17 g/mol
InChI Key: BXVVWVGUGDPODB-UHFFFAOYSA-N
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Description

1-Acetyl-4,5-dimethyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an acetyl group at the first position and methyl groups at the fourth and fifth positions of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4,5-dimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods: Industrial production of 1-Acetyl-4,5-dimethyl-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

67065-64-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(4,5-dimethylimidazol-1-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(4-8-5)7(3)10/h4H,1-3H3

InChI Key

BXVVWVGUGDPODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(=O)C)C

Origin of Product

United States

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